molecular formula C20H18N4O3S B1227300 3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

Cat. No. B1227300
M. Wt: 394.4 g/mol
InChI Key: RFRKXWSSFQLIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone is a pyridopyrimidine.

Scientific Research Applications

Anticancer Activity

  • A compound structurally related to "3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone" demonstrated significant anticancer activity against transplantable colon adenocarcinomas and a murine ovarian tumor, highlighting the potential of such compounds in cancer treatment (Corbett et al., 1982).

Herbicidal Activity

  • Synthesis of 2-(phenylsulfonylamino)pyrimidine derivatives, related to the compound , showed definite herbicidal activities, suggesting applications in agriculture (Yang Huazheng, 2011).

Versatile Chemical Synthesis

  • Research demonstrates the utility of related compounds in synthesizing diverse chemical structures, including azole, pyrimidine, pyran, and benzofuran derivatives, indicating their role as versatile building blocks in organic chemistry (Farag et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

  • Certain pyridobenzo- and dipyridodiazepinones, structurally akin to the compound of interest, were found effective in inhibiting HIV-1 reverse transcriptase, marking their significance in antiviral research (Hargrave et al., 1991).

Antimicrobial Applications

  • Novel pyrazolopyrimidine derivatives containing phenylsulfonyl moiety, related to the given compound, exhibited significant antimicrobial activities, surpassing the efficacy of some reference drugs (Alsaedi et al., 2019).

Synthesis of Pyrrolopyrimidine Derivatives

  • Research on the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides demonstrates the relevance of such compounds in developing new chemical entities (Khashi et al., 2014).

Inhibition of Serotonin Receptors

  • A study on 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines revealed their potent antagonistic activity against serotonin 5-HT6 receptors, indicating potential in neuropsychiatric treatment (Ivachtchenko et al., 2011).

properties

Product Name

3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C20H18N4O3S/c1-2-11-24-18(21)16(28(26,27)14-8-4-3-5-9-14)13-15-19(24)22-17-10-6-7-12-23(17)20(15)25/h3-10,12-13,21H,2,11H2,1H3

InChI Key

RFRKXWSSFQLIFP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
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3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
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3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
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3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 5
3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 6
3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

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